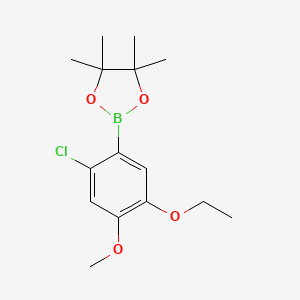
2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a substituted phenyl group. The presence of chloro, ethoxy, and methoxy substituents on the phenyl ring further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-ethoxy-4-methoxyphenylboronic acid and pinacol.
Formation of the Dioxaborolane Ring: The key step involves the reaction of 2-chloro-5-ethoxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent, such as toluene or benzene, under reflux conditions. This reaction leads to the formation of the dioxaborolane ring.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure efficient mixing and heat transfer.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Automated Purification Systems: Advanced purification systems, including automated chromatography and crystallization units, are employed to achieve high purity and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids or esters.
Coupling Reactions: The boron atom in the dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed for oxidation reactions.
Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate, are used for coupling reactions.
Major Products
Substitution Products: New derivatives with different substituents on the phenyl ring.
Oxidation Products: Boronic acids or esters.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of new drugs and therapeutic agents.
Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or participation in catalytic cycles.
Reactivity: The presence of the boron atom and the substituents on the phenyl ring contribute to its reactivity and ability to form stable complexes with various substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the ethoxy substituent.
2-(2-Bromo-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromo substituent instead of chloro.
2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the methoxy substituent.
Uniqueness
2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of chloro, ethoxy, and methoxy substituents on the phenyl ring, which enhances its chemical versatility and reactivity. This unique combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C15H22BClO4 |
|---|---|
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
2-(2-chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BClO4/c1-7-19-13-8-10(11(17)9-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h8-9H,7H2,1-6H3 |
Clé InChI |
ZQYGPKOFRYAFEJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


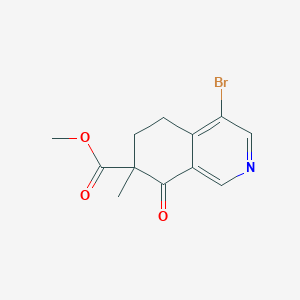


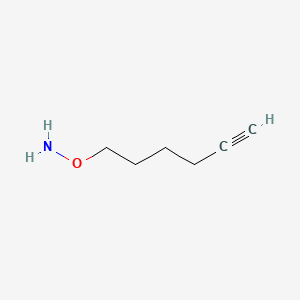
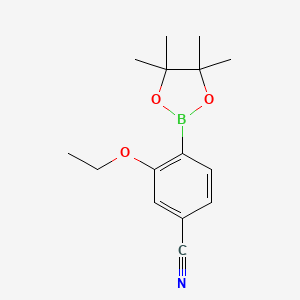

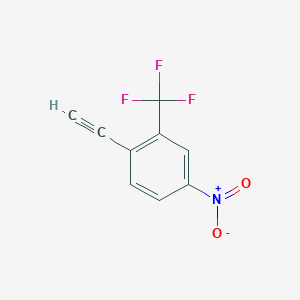


![5-(chloromethyl)-4-(thiophen-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908874.png)
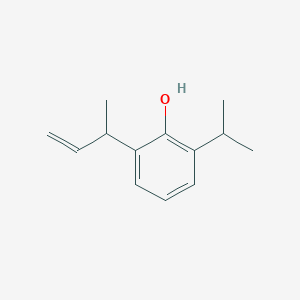
![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)
